molecular formula C13H16ClNO4S B3119426 Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate CAS No. 251097-79-7

Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate

Cat. No.: B3119426
CAS No.: 251097-79-7
M. Wt: 317.79 g/mol
InChI Key: QKXMIDXDXYNUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate” is a compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also appears to have a sulfonyl functional group attached to a methylphenyl group, and a carboxylate ester group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The sulfonyl and carboxylate ester groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the sulfonyl group attached to a methylphenyl group, and the carboxylate ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The sulfonyl group could participate in substitution reactions, and the ester group could undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfonyl and ester groups could enhance its solubility in polar solvents .

Scientific Research Applications

Chemical Modification and Synthesis

Research on the chemical modification of xylan to produce biopolymer ethers and esters highlights a methodological approach to modifying natural polymers to obtain derivatives with specific, desirable properties. This method involves the reaction of natural polymers with various reagents to introduce functional groups that alter physical and chemical properties, suggesting a similar potential for modifying Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate for specific applications (Petzold-Welcke et al., 2014).

Biological Activity Exploration

The exploration of enantiomerically pure compounds based on the pyrrolidin-2-one pharmacophore, as seen in the study of phenylpiracetam and its methyl derivative, illustrates the importance of stereochemistry in determining biological properties. This suggests that the examination of this compound's enantiomers could reveal differences in biological activity, potentially leading to the development of more effective pharmacological agents (Veinberg et al., 2015).

Environmental and Health Impact Studies

Studies on the occurrence, distribution, and health effects of chemical compounds, such as PCB metabolites, underscore the necessity of understanding the environmental and health impacts of chemical entities. Such research is critical for assessing the safety and ecological footprint of chemicals, including this compound, and for developing strategies to mitigate potential risks (Quinete et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions involving this compound could be diverse, ranging from exploring its potential uses in medicinal chemistry, studying its reactivity to develop new synthetic methods, or investigating its physical and chemical properties for potential applications in materials science .

Properties

IUPAC Name

methyl 4-chloro-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-6,10,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXMIDXDXYNUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.